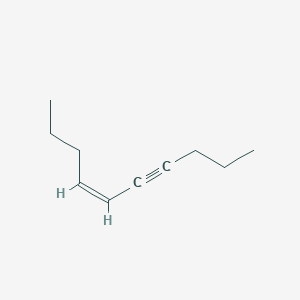
(4Z)-4-Decen-6-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-Decen-6-yne: is an organic compound with the molecular formula C₁₀H₁₆ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-Decen-6-yne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of This compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: (4Z)-4-Decen-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkenes and alkynes.
Aplicaciones Científicas De Investigación
Chemistry: (4Z)-4-Decen-6-yne is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical products through various reactions.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. Its ability to undergo multiple types of reactions makes it a valuable building block in medicinal chemistry.
Industry: In the industrial sector, This compound is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity and versatility make it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-Decen-6-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds act as reactive sites, allowing the compound to interact with different molecular targets. The pathways involved include:
Electrophilic addition: The triple bond can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic addition: The double bond can react with nucleophiles, resulting in the formation of substituted products.
Comparación Con Compuestos Similares
- 4-Decen-6-yne, (E)-
- 1-Decyne
- 2-Decyne
Comparison: (4Z)-4-Decen-6-yne is unique due to its Z-configuration , which affects its reactivity and the types of products formed in chemical reactions. Compared to 4-Decen-6-yne, (E)- , the Z-isomer has different physical and chemical properties, such as boiling point and reactivity. 1-Decyne and 2-Decyne lack the double bond present in This compound , making them less versatile in certain synthetic applications.
Propiedades
Número CAS |
13343-76-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(Z)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7- |
Clave InChI |
HAMAIVSPUXRZEN-CLFYSBASSA-N |
SMILES |
CCCC=CC#CCCC |
SMILES isomérico |
CCC/C=C\C#CCCC |
SMILES canónico |
CCCC=CC#CCCC |
Sinónimos |
(Z)-4-Decen-6-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















